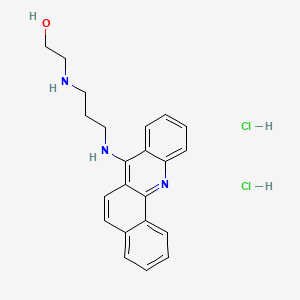
Ethanol, 2-((3-((benz(c)acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the propylamino and ethanolamine groups. The final step involves the formation of the dihydrochloride salt and the hemihydrate form. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.
Mecanismo De Acción
The mechanism of action of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of enzymes such as topoisomerases, which are essential for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar compounds include other acridine derivatives such as:
- Acriflavine
- Proflavine
- Quinacrine These compounds share the acridine core structure and exhibit similar biological activities, such as DNA intercalation and enzyme inhibition. ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is unique due to its specific substituents, which may confer distinct biological properties and therapeutic potential .
Propiedades
Número CAS |
38915-51-4 |
|---|---|
Fórmula molecular |
C22H25Cl2N3O |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-[3-(benzo[c]acridin-7-ylamino)propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H23N3O.2ClH/c26-15-14-23-12-5-13-24-21-18-8-3-4-9-20(18)25-22-17-7-2-1-6-16(17)10-11-19(21)22;;/h1-4,6-11,23,26H,5,12-15H2,(H,24,25);2*1H |
Clave InChI |
GTZAKYAXEJQVJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)NCCCNCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)

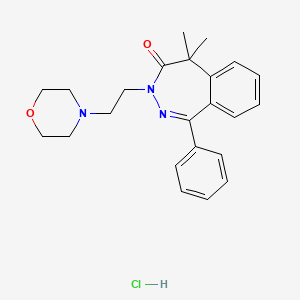
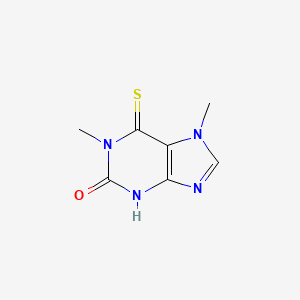

![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
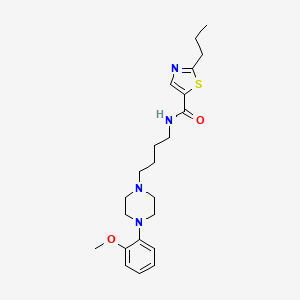
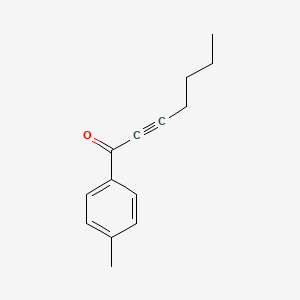

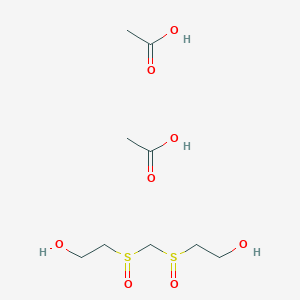
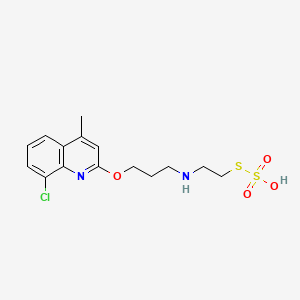
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
